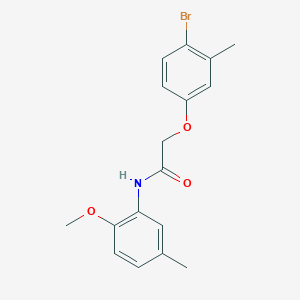![molecular formula C16H14ClN3O5 B3743374 2-(4-chlorophenoxy)-N'-[(4-nitrophenyl)acetyl]acetohydrazide](/img/structure/B3743374.png)
2-(4-chlorophenoxy)-N'-[(4-nitrophenyl)acetyl]acetohydrazide
Descripción general
Descripción
2-(4-chlorophenoxy)-N'-[(4-nitrophenyl)acetyl]acetohydrazide is a chemical compound that belongs to the class of hydrazide derivatives. It is commonly referred to as CNAH and has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of CNAH is not well understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways. CNAH has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, CNAH has been shown to inhibit the activation of nuclear factor-kappa B, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
CNAH has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative damage. CNAH has also been shown to exhibit anti-inflammatory properties, which can reduce inflammation and pain. Additionally, CNAH has been shown to possess anticancer properties, which can inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNAH has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. Additionally, CNAH exhibits a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, CNAH also has some limitations. It is a relatively new compound, and its biological activities are not well understood. Additionally, CNAH can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CNAH. One area of research is the development of CNAH derivatives with enhanced biological activities. Additionally, the mechanism of action of CNAH needs to be further elucidated to understand its potential applications in various diseases. Finally, the toxicity of CNAH needs to be further studied to determine its safety for use in humans.
Conclusion
In conclusion, CNAH is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. CNAH has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CNAH, including the development of CNAH derivatives with enhanced biological activities and the further elucidation of its mechanism of action.
Aplicaciones Científicas De Investigación
CNAH has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. CNAH has been used as a starting material for the synthesis of various derivatives that possess enhanced biological activities.
Propiedades
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]-2-(4-nitrophenyl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5/c17-12-3-7-14(8-4-12)25-10-16(22)19-18-15(21)9-11-1-5-13(6-2-11)20(23)24/h1-8H,9-10H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVFPVPEEKHDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NNC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B3743292.png)


![N'-[(4-bromophenyl)sulfonyl]benzohydrazide](/img/structure/B3743324.png)




![N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]-2-hydroxybenzohydrazide](/img/structure/B3743355.png)
![N'-[(4-bromo-3-methylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B3743356.png)


![3-bromo-N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B3743380.png)
